The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea, identified by its CAS number 954676-45-0, is a complex organic molecule that integrates a benzodioxole structure with an oxazolidine moiety. This compound falls under the classification of organoheterocyclic compounds and is particularly noted for its potential pharmaceutical applications due to its unique structural features.
This compound is classified as a small molecule and belongs to the larger class of benzodioxoles, which are characterized by their fused benzene and dioxole rings. It also contains an oxazolidine unit, making it a hybrid structure that may exhibit interesting biological activities.
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea typically involves multi-step organic synthesis techniques. Key steps may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity.
The molecular structure of this compound features a central urea group linked to both a benzodioxole and an oxazolidine derivative. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potentially its biological activity.
The compound's structural representation can be described using the SMILES notation: O=C(NCC1OC(=O)N(C1)c1ccc2c(c1)OCO2)CCCc1ccccc1
. This notation encapsulates the arrangement of atoms and functional groups within the molecule.
The compound may participate in several chemical reactions typical for urea derivatives:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity profile.
Key physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would further elucidate its properties.
This compound has potential applications in various fields:
Further research is necessary to explore its efficacy and safety profiles in clinical settings.
CAS No.: 481-17-4
CAS No.: 881851-50-9
CAS No.: 468-89-3
CAS No.: 24622-61-5
CAS No.: 1976-85-8